molecular formula C26H50N2O3 B13784618 2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate CAS No. 94006-18-5

2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate

Cat. No.: B13784618
CAS No.: 94006-18-5
M. Wt: 438.7 g/mol
InChI Key: WBXMSJPVUUSZHF-QXMHVHEDSA-N
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Description

2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate is a chemical compound with the molecular formula C26H50N2O3 and a molar mass of 438.6868 g/mol . This compound is known for its unique structure, which includes an octadec-9-enylamino group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate typically involves the reaction of octadec-9-enylamine with ethyl acetate under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving temperature control, pressure regulation, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the formulation of specialty chemicals and surfactants

Mechanism of Action

The mechanism of action of 2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Molecular targets include membrane proteins and lipid components, leading to alterations in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, 2-[N-[2-[(Z)-Octadec-9-enylamino]ethyl]acetamido]ethyl acetate is unique due to its acetate group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring ester functionalities, such as in the synthesis of biodegradable polymers and surfactants .

Properties

CAS No.

94006-18-5

Molecular Formula

C26H50N2O3

Molecular Weight

438.7 g/mol

IUPAC Name

2-[acetyl-[2-[[(Z)-octadec-9-enyl]amino]ethyl]amino]ethyl acetate

InChI

InChI=1S/C26H50N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-27-21-22-28(25(2)29)23-24-31-26(3)30/h11-12,27H,4-10,13-24H2,1-3H3/b12-11-

InChI Key

WBXMSJPVUUSZHF-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCNCCN(CCOC(=O)C)C(=O)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNCCN(CCOC(=O)C)C(=O)C

Origin of Product

United States

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